

ML356: A Potent Tool for the Interrogation of Lipid Metabolism

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Compound of Interest

Compound Name: ML356

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid metabolism is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of pathologies, including cancer, metabolic syndrome, and infectious diseases. Fatty Acid Synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids, has emerged as a critical therapeutic target. **ML356** is a potent and selective inhibitor of the thioesterase (TE) domain of FASN, offering a valuable chemical probe to dissect the intricate roles of lipid metabolism in health and disease. This technical guide provides a comprehensive overview of **ML356**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways and experimental workflows involved in its application. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing **ML356** to advance our understanding of lipid metabolism and develop novel therapeutic strategies.

Introduction to ML356

ML356 is a small molecule inhibitor that specifically targets the thioesterase (TE) domain of Fatty Acid Synthase (FASN). FASN is a large, multifunctional enzyme that catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. The TE domain is responsible for the final step in this process, cleaving the newly synthesized fatty acid chain from the acyl carrier protein domain of the FASN enzyme. By inhibiting the TE domain, **ML356** effectively blocks the release of fatty acids, leading to a halt in de novo

lipogenesis. This specific mechanism of action makes **ML356** a powerful tool for studying the downstream effects of FASN inhibition and the broader consequences of disrupted lipid metabolism.

Quantitative Data for ML356

The efficacy of **ML356** as a FASN inhibitor has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data for **ML356**, providing a reference for its potency and activity in different experimental contexts.

Table 1: Biochemical Activity of **ML356**

Parameter	Value	Assay System	Reference
IC50 for FASN Thioesterase (TE) Domain	0.334 μ M	Recombinant Human FASN-TE	[1]

Table 2: Cellular Activity of **ML356**

Cell Line	Assay Type	IC50 Value	Reference
PC-3 (Prostate Cancer)	De novo palmitate synthesis	20 μ M	[2]
BT-474 (Breast Cancer)	Cell Viability (MTT Assay)	~50 μ M	[3]
Various Cancer Cell Lines	Cell Viability	Varies (μ M range)	[4][5][6][7][8]

Table 3: Effects of **ML356** on Cellular Lipidomics (Illustrative)

Lipid Class	Change upon ML356 Treatment	Cell Line	Reference
Saturated Fatty Acids	Decrease	Generic Cancer Cell	[9]
Monounsaturated Fatty Acids	Decrease	Generic Cancer Cell	[9]
Phosphatidylcholines	Altered Profile	Ovarian Cancer Cells	[10]
Triacylglycerols	Altered Profile	Breast Cancer Cell Lines	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **ML356** to study lipid metabolism.

FASN Thioesterase (TE) Activity Assay

This protocol is designed to measure the direct inhibitory effect of **ML356** on the enzymatic activity of the FASN TE domain.

Materials:

- Recombinant human FASN TE domain
- DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
- Acyl-CoA substrate (e.g., palmitoyl-CoA)
- HEPES buffer (pH 8.0)
- **ML356**
- DMSO (for dissolving **ML356**)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **ML356** in DMSO.
- In a 96-well plate, prepare reaction mixtures containing 100 mM HEPES (pH 8.0) and 1 mM DTNB.
- Add varying concentrations of **ML356** (or DMSO as a vehicle control) to the wells.
- Add the recombinant FASN TE enzyme to each well and incubate for a pre-determined time at 37°C.
- Initiate the reaction by adding the acyl-CoA substrate (e.g., 20 µM).
- Immediately monitor the change in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance corresponds to the release of free CoA, which reacts with DTNB.
- Calculate the rate of reaction for each **ML356** concentration and determine the IC50 value. [\[11\]](#)

De Novo Palmitate Synthesis Assay using [¹⁴C]-Acetate

This protocol measures the effect of **ML356** on the synthesis of new fatty acids in cultured cells by tracing the incorporation of a radiolabeled precursor.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- **ML356**
- [¹⁴C]-Acetate
- Scintillation cocktail
- Scintillation counter

- Lipid extraction solvents (e.g., chloroform:methanol)

Procedure:

- Plate cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
- Treat the cells with varying concentrations of **ML356** (or DMSO as a vehicle control) for a specified duration.
- Add [^{14}C]-acetate to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.[\[12\]](#)
- After the incubation, wash the cells with cold PBS to remove unincorporated [^{14}C]-acetate.
- Lyse the cells and extract the total lipids using an appropriate solvent mixture (e.g., Folch or Bligh-Dyer method).[\[13\]](#)
- Dry the lipid extracts and resuspend them in a scintillation cocktail.
- Measure the radioactivity using a scintillation counter.[\[14\]](#)[\[15\]](#)
- Normalize the counts to the total protein content of each sample.
- Calculate the percentage of inhibition of de novo palmitate synthesis for each **ML356** concentration and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effects of **ML356** on cultured cells.

Materials:

- Cultured cells of interest
- Complete cell culture medium
- **ML356**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plate
- Microplate reader

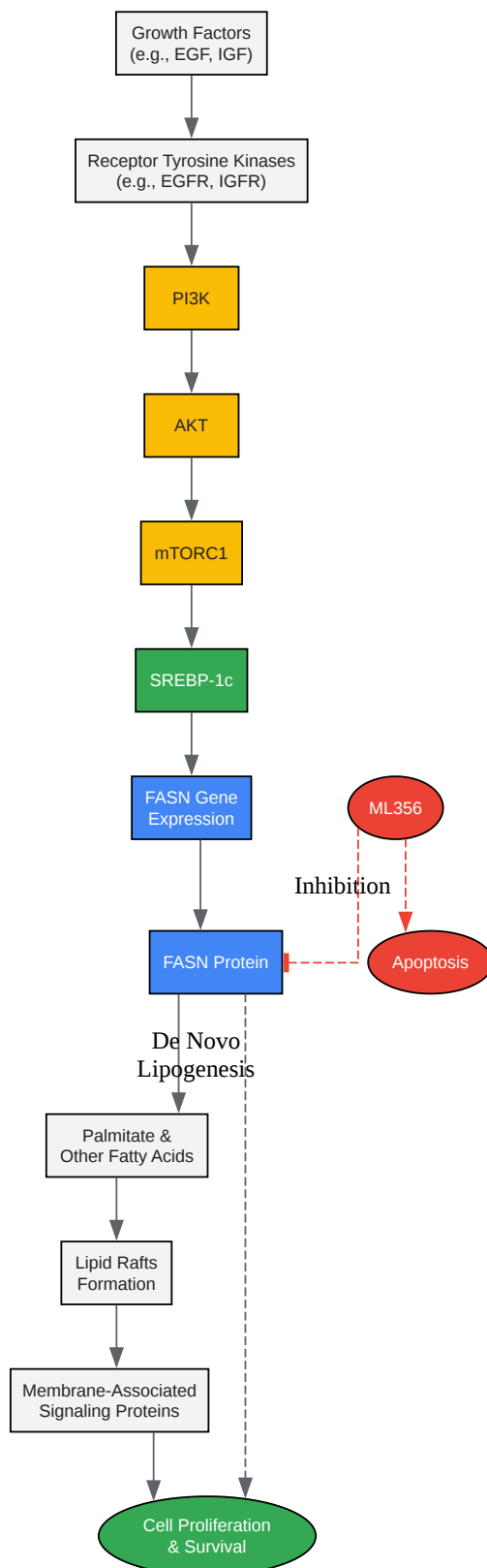
Procedure:

- Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[\[16\]](#)
- Treat the cells with a serial dilution of **ML356** (and a vehicle control) for the desired exposure time (e.g., 24, 48, or 72 hours).[\[17\]](#)[\[18\]](#)
- After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[\[18\]](#)
- During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[\[17\]](#)
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[\[16\]](#)
- Calculate the percentage of cell viability for each **ML356** concentration relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by FASN inhibition and a typical experimental workflow for studying lipid metabolism with **ML356**.

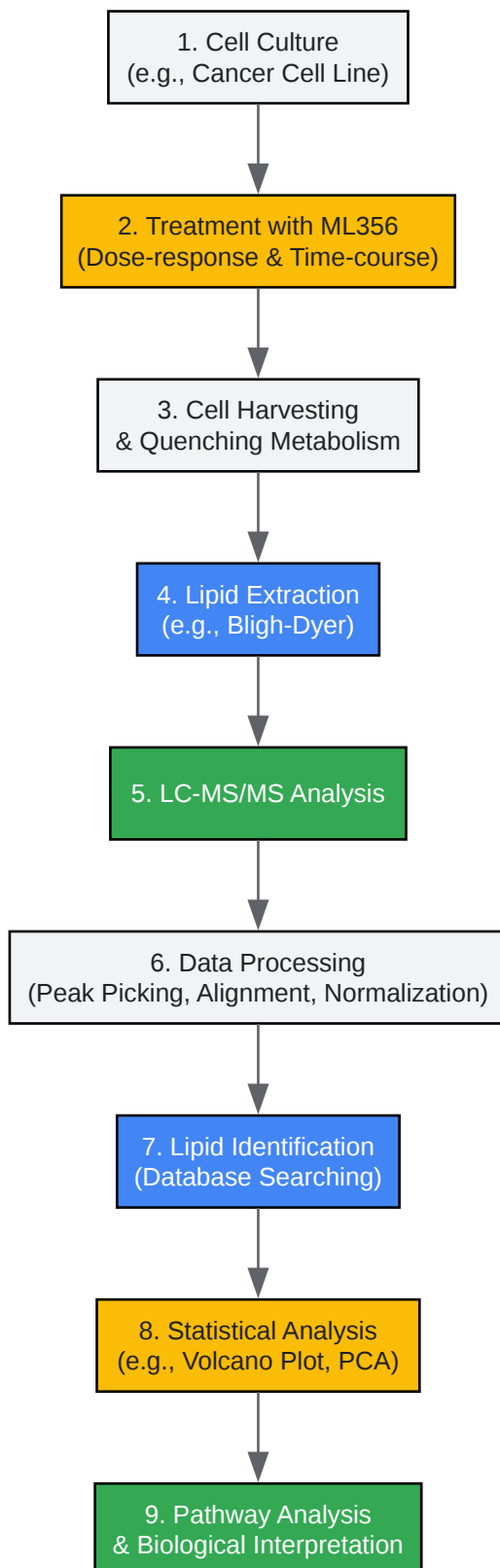
FASN Signaling Pathway in Cancer



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Caption: FASN signaling pathway in cancer and the inhibitory action of **ML356**.

Experimental Workflow for Lipidomics Analysis



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